6-(beta-Chloroethoxy)-1-tetralone

Medicinal Chemistry Nucleophilic Substitution Synthetic Intermediates

6-(beta-Chloroethoxy)-1-tetralone (CAS 211503-28-5; synonymous with 6-(2-chloroethoxy)-3,4-dihydro-2H-naphthalen-1-one) is a functionalized bicyclic ketone of the alpha-tetralone family, featuring a chloroethyl ether substituent at the 6-position of the naphthalenone core. With a molecular formula of C12H13ClO2 and a molecular weight of 224.68 g/mol, it is commonly supplied at ≥95% purity and serves primarily as a reactive synthetic intermediate—rather than a final bioactive entity—in medicinal chemistry and chemical biology programs.

Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
Cat. No. B8465872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(beta-Chloroethoxy)-1-tetralone
Molecular FormulaC12H13ClO2
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)OCCCl)C(=O)C1
InChIInChI=1S/C12H13ClO2/c13-6-7-15-10-4-5-11-9(8-10)2-1-3-12(11)14/h4-5,8H,1-3,6-7H2
InChIKeyRREPIONYSJEGBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(beta-Chloroethoxy)-1-tetralone: A Specialized 6-Substituted Tetralone Intermediate for Targeted Synthesis


6-(beta-Chloroethoxy)-1-tetralone (CAS 211503-28-5; synonymous with 6-(2-chloroethoxy)-3,4-dihydro-2H-naphthalen-1-one) is a functionalized bicyclic ketone of the alpha-tetralone family, featuring a chloroethyl ether substituent at the 6-position of the naphthalenone core [1]. With a molecular formula of C12H13ClO2 and a molecular weight of 224.68 g/mol, it is commonly supplied at ≥95% purity and serves primarily as a reactive synthetic intermediate—rather than a final bioactive entity—in medicinal chemistry and chemical biology programs [1].

Why 6-(beta-Chloroethoxy)-1-tetralone Cannot Be Glibly Replaced by Common 6-Alkoxy-1-tetralones


Procurement specialists and discovery chemists should recognize that 6-(beta-Chloroethoxy)-1-tetralone is distinguished from more prevalent 6-alkoxy-1-tetralone analogs (e.g., 6-methoxy-1-tetralone, 6-hydroxy-1-tetralone) by the presence of a terminal alkyl chloride, which imparts a unique and privileged reactivity profile. Unlike methoxy or ethoxy groups—which require forcing acidic or reductive conditions for dealkylation—the chloroethoxy moiety acts as a latent leaving group, enabling direct, high-yielding nucleophilic displacement to install heterocyclic amines (e.g., imidazole) under mild alkaline conditions [1]. This chemoselective advantage is critical in convergent synthetic routes where late-stage functionalization of the tetralone scaffold is required. Generic in-class substitution with non-halogenated alkoxy tetralones would forfeit this reactivity handle, necessitating costly and yield-eroding deprotection/re-protection sequences. The following quantitative evidence establishes where this differentiation is tangible and decision-relevant.

Quantitative Differentiation Evidence for 6-(beta-Chloroethoxy)-1-tetralone Against Comparator Compounds


Nucleophilic Displacement Reactivity: Chloroethoxy vs. Methoxy Tetralone

The terminal chlorine atom in 6-(beta-Chloroethoxy)-1-tetralone enables it to undergo quantitative SN2 displacement by nitrogen nucleophiles under mild conditions (NaH, DMF, room temperature to 60°C), a reactivity profile that is absent in 6-methoxy-1-tetralone. While 6-methoxy-1-tetralone requires cleavage with strong Lewis acids (e.g., BBr3, AlCl3) or concentrated HBr at elevated temperatures (>120°C) to expose the phenol—often accompanied by side reactions—the chloroethoxy derivative reacts directly with imidazole to yield 6-(2-imidazole-1-yl-ethoxy)-3,4-dihydro-2H-naphthalen-1-one, a key intermediate in the synthesis of protein farnesyl transferase inhibitors claimed in US6265422B1 [1][2].

Medicinal Chemistry Nucleophilic Substitution Synthetic Intermediates

Physical Property Differentiation Relative to 6-Methoxy-1-tetralone

6-(beta-Chloroethoxy)-1-tetralone exhibits a predicted boiling point of 383.1±37.0°C at 760 Torr and a density of 1.217±0.06 g/cm³ at 25°C, compared to 6-methoxy-1-tetralone's reported boiling point of 135–140°C at 1 Torr (approx. 310–320°C extrapolated to 760 Torr) and density of ~1.12 g/cm³ [1][2]. The elevated boiling point and density of the chloroethoxy derivative reflect its higher molecular weight (224.68 vs. 176.22 g/mol) and the presence of chlorine, which can influence distillation behavior and solvent compatibility during upscaling.

Physicochemical Profiling Purification Scale-up

Downstream Patent Utilization as a Farnesyl Transferase Inhibitor Intermediate

6-(beta-Chloroethoxy)-1-tetralone is specifically employed as a penultimate precursor in US6265422B1, a patent covering bicyclic inhibitors of protein farnesyl transferase for the treatment of cancer, restenosis, and atherosclerosis [1]. In contrast, 6-methoxy-1-tetralone and 6-hydroxy-1-tetralone are not recited as intermediates in this patent family. The chloroethoxy compound's unique ability to participate in late-stage imidazole alkylation is the enabling step that generates the claimed pharmacophore; the non-halogenated analogs cannot fulfill this role without additional functional group interconversions.

Cancer Therapeutics Patent Literature Process Chemistry

Evidence-Backed Application Scenarios for 6-(beta-Chloroethoxy)-1-tetralone Procurement


Late-Stage Heteroaryl Alkylation in Drug Discovery Programs

Medicinal chemistry teams synthesizing libraries of tetralone-based kinase or farnesyl transferase inhibitors benefit from the chloroethoxy group's superior leaving-group ability. As demonstrated in patent US6265422B1, the compound enables direct installation of imidazole, triazole, or other heterocycles onto the tetralone scaffold via simple SN2 chemistry, bypassing the need for phenolic deprotection and subsequent O-alkylation [1]. This reduces synthetic step count by at least one step compared to routes starting from 6-hydroxy-1-tetralone, where an additional alkylation with 1,2-dichloroethane would be required.

Process Chemistry Scale-up for Farnesyl Transferase Inhibitor APIs

Contract manufacturing organizations (CMOs) tasked with producing intermediates for protein farnesyl transferase inhibitors can leverage the 96% yield reported for the synthesis of 6-(beta-Chloroethoxy)-1-tetralone from 6-hydroxy-1-tetralone using 2-chloroethyl-p-toluenesulfonate and cesium carbonate in DMF (room temperature, 58 hours) [1]. The predicted physical properties (BP ~383°C, density 1.217 g/cm³) further inform distillation and storage conditions during kilo-scale batches.

Differentiation in Building Block Libraries for Covalent Probe Design

Chemical biology groups designing covalent probes or targeted protein degraders can exploit the chloroethoxy motif as a latent electrophile or as a linker attachment point. Unlike 6-methoxy-1-tetralone, which is inert toward nucleophilic displacement, the halogenated ethoxy chain provides a tractable handle for subsequent bioconjugation or PROTAC linker installation under conditions that preserve the tetralone ketone functionality [2].

Quote Request

Request a Quote for 6-(beta-Chloroethoxy)-1-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.